molecular formula C18H17NO5 B1681356 Tranilast CAS No. 53902-12-8

Tranilast

Numéro de catalogue: B1681356
Numéro CAS: 53902-12-8
Poids moléculaire: 327.3 g/mol
Clé InChI: NZHGWWWHIYHZNX-CSKARUKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tranilast (INN, brand name Rizaben) is an antiallergic drug developed by Kissei Pharmaceuticals. It was approved in 1982 for use in Japan and South Korea for bronchial asthma. Indications for keloid and hypertrophic scar were added in the 1980s . It is used in Japan, South Korea, and China to treat asthma, keloid scars, and hypertrophic scars .


Synthesis Analysis

This compound and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay .


Molecular Structure Analysis

Five polymorphic forms of this compound were characterized by thermal, diffractometric, and spectroscopic techniques. The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .


Chemical Reactions Analysis

This compound has been shown to inhibit tumor angiogenesis in response to vascular endothelial growth factor, significantly reducing the microvessel density at the metastatic site . It also appears to inhibit UGT1A1 so it will interfere with the metabolism of drugs that are affected by that enzyme .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H17NO5 and a molecular weight of 327.33 . It is freely soluble in dimethylfomamide, soluble in dioxane, slightly soluble in anhydrous ethanol, very slightly soluble in ether, and practically insoluble in water .

Applications De Recherche Scientifique

Oncologie

Le Tranilast a montré des promesses dans le domaine de l'oncologie, en particulier pour sa capacité à inhiber la croissance tumorale et à améliorer l'efficacité des agents anticancéreux. Il a été observé qu'il supprime la prolifération de diverses lignées de cellules cancéreuses, y compris les cellules cancéreuses du sein, du pancréas et de la prostate . De plus, le this compound s'est avéré augmenter la sensibilité de certaines lignées de cellules cancéreuses aux agents chimiothérapeutiques, offrant potentiellement une approche synergique du traitement du cancer .

Cardiologie

En cardiologie, le this compound a démontré un potentiel pour réduire la fibrose myocardique, une affection qui peut entraîner une insuffisance cardiaque. Il semble exercer ses effets par l'inhibition de l'axe S100A11/TGF-β1/Smad, qui joue un rôle crucial dans le développement de la fibrose myocardique . Cela suggère que le this compound pourrait être un agent précieux dans la gestion de la fibrose cardiaque et des conditions associées.

Pneumologie

Les propriétés antifibrotiques du this compound ont également été utilisées en pneumologie, en particulier dans le traitement de la fibrose pulmonaire induite par la COVID-19. Une étude de cas a rapporté une amélioration significative de la fonction pulmonaire et une réduction de la fibrose après un régime de 6 mois de this compound chez un patient atteint de pneumonie sévère post-COVID-19 . Cela souligne son rôle potentiel dans la gestion des complications à long terme des infections respiratoires.

Dermatologie

En dermatologie, le this compound est approuvé pour le traitement des cicatrices hypertrophiques et des chéloïdes en raison de ses propriétés antiallergiques et antifibrotiques . Il a été utilisé avec succès pour traiter des affections telles que la dermatite atopique et s'est avéré efficace pour améliorer l'apparence de la peau, la texture, la rougeur et l'hyperpigmentation .

Gastroentérologie

Les effets antifibrotiques du this compound ont été explorés en gastroentérologie, en particulier dans la prévention de la progression des sténoses chez les patients atteints de la maladie de Crohn . Sa capacité à inhiber la fibrose pourrait en faire une option thérapeutique précieuse pour la gestion des complications fibrotiques dans les troubles gastro-intestinaux.

Ophtalmologie

En ophtalmologie, le this compound a été étudié pour ses effets protecteurs contre la mort cellulaire dans les cellules de l'épithélium pigmentaire rétinien, ce qui a des implications pour les maladies rétiniennes liées à l'âge telles que la dégénérescence maculaire . De plus, il s'est avéré efficace pour prévenir les adhérences postopératoires après une chirurgie de strabisme, suggérant un rôle dans le rétablissement chirurgical oculaire .

Rhumatologie

Le rôle du this compound en rhumatologie a été lié à sa capacité à réguler l'ubiquitination de NLRP3 et à réduire l'inflammation vasculaire, ce qui pourrait avoir des implications pour le traitement de l'athérosclérose . Ses propriétés anti-inflammatoires pourraient être bénéfiques dans la gestion des affections inflammatoires chroniques courantes en rhumatologie.

Endocrinologie

En endocrinologie, le this compound a été étudié pour ses effets sur les cellules de léiomyomes utérins, où il inhibe la prolifération cellulaire par un arrêt en phase G1 associé à l'induction de p21waf1 et de p53 . Cela suggère une option de traitement non chirurgical potentielle pour les fibromes utérins.

Mécanisme D'action

Target of Action

Tranilast, an antiallergic drug , primarily targets the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator involved in allergic reactions .

Mode of Action

This compound acts as an inhibitor of Hematopoietic prostaglandin D synthase . By inhibiting this enzyme, it reduces the production of PGD2, thereby mitigating the inflammatory response . It also appears to work by inhibiting the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts . It has been shown to inhibit the release of many cytokines in various cell types, in in vitro studies .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3 inflammasome, a protein complex involved in the immune response to pathogens and cellular damage . It also impacts signaling pathways such as NF-κB . Furthermore, it influences the production of various cytokines (IL-33, IL-5, IL-17, IL-13, TGF-β) and chemokines (CCL5, CXCL9, CXCL9) and cell adhesion molecules (ICAM1) .

Pharmacokinetics

Some studies suggest that this compound is well-tolerated and can be administered orally . After oral administration, peak plasma concentrations were observed at around 2.79 hours . The elimination half-life and total body plasma clearance were 7.58 hours and 8.12 mL/h/kg, respectively .

Result of Action

This compound’s action results in a reduction of allergic and inflammatory responses. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis . It has also shown promise in reducing fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . It’s also worth noting that the drug’s effectiveness can vary among individuals due to genetic differences, health status, and other factors.

Safety and Hazards

Tranilast should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It should not be taken by women who are or might become pregnant, and it is secreted in breast milk .

Orientations Futures

The antitumor potential of Tranilast is attracting considerable interest . It has been used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis . Therefore, this compound may be considered as a potential treatment for patients with the acute form of COVID-19 along with other drugs .

Analyse Biochimique

Biochemical Properties

Tranilast has been found to interact with various biomolecules. It is known to inhibit the Hematopoietic prostaglandin D synthase in humans . This interaction plays a crucial role in its antiallergic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . In Alzheimer’s disease models, this compound has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, leading to improvements in cognitive parameters .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the Hematopoietic prostaglandin D synthase, which is crucial for its antiallergic properties . In Alzheimer’s disease models, this compound has been shown to decrease the expression of TRPV2, a non-selective calcium-permeable channel .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study involving human-derived fibroids in a mouse model, this compound treatment for two months led to a 37% reduction in tumor weight . It also resulted in a significant decrease in staining for Ki67, CCND1, and E2F1, indicating reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving Aβ-treated rats, this compound treatment at a dose of 100 mg/kg significantly downregulated the mRNA levels of TRPV2, calcineurin A, and calsequestrin . At a dose of 30 mg/kg, it did not show a significant reduction in the mRNA levels .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that this compound can affect the metabolism of other drugs. For instance, the metabolism of this compound can be increased when combined with Abatacept .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not well-documented. It is known that this compound can affect the serum concentration of other drugs. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that this compound can affect the expression of various proteins at the subcellular level. For instance, this compound treatment has been shown to increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB, and PSD-95 in the hippocampus .

Propriétés

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast
Reactant of Route 3
Reactant of Route 3
Tranilast
Reactant of Route 4
Reactant of Route 4
Tranilast
Reactant of Route 5
Reactant of Route 5
Tranilast
Reactant of Route 6
Tranilast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.